N-(2,2-dimethoxyethyl)-N'-methyl-2-nitroethanimidamide

Description

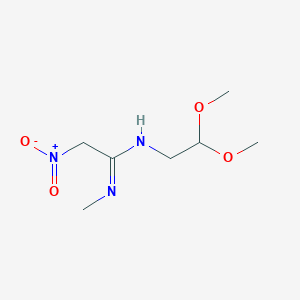

N-(2,2-Dimethoxyethyl)-N'-methyl-2-nitroethanimidamide is a nitro-substituted ethanimidamide derivative characterized by a 2,2-dimethoxyethyl group and a methyl substituent on the adjacent nitrogen. This compound belongs to the imidamide family, which features a central amidine backbone (N–C=N–N) with variable substituents influencing reactivity, stability, and biological activity.

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-N'-methyl-2-nitroethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O4/c1-8-6(5-10(11)12)9-4-7(13-2)14-3/h7H,4-5H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAQBQLLSLNFGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C[N+](=O)[O-])NCC(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-N’-methyl-2-nitroethanimidamide typically involves the reaction of aminoacetaldehyde dimethyl acetal with methylamine and a nitroalkane. The reaction conditions often include the use of solvents such as methanol or chloroform and may require heating to facilitate the reaction. The process can be summarized as follows:

Starting Materials: Aminoacetaldehyde dimethyl acetal, methylamine, and a nitroalkane.

Reaction Conditions: Solvents like methanol or chloroform, heating to around 130-135°C, and maintaining pressure.

Product Isolation: The product is typically isolated through distillation and purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-N’-methyl-2-nitroethanimidamide undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The dimethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that compounds related to N-(2,2-dimethoxyethyl)-N'-methyl-2-nitroethanimidamide exhibit significant antitumor properties. For instance, derivatives of nitroethanimidamide have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them potential candidates for developing new anticancer therapies .

Antiviral Properties

The compound has also been evaluated for its antiviral activity. Studies suggest that similar nitro-containing compounds can interfere with viral replication processes. This property is particularly relevant in the context of emerging viral infections, where novel antiviral agents are urgently needed .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications, enabling the synthesis of more complex molecules. For example, it can be used as a precursor in the synthesis of alkaloids and other biologically active compounds . The compound's ability to undergo nucleophilic substitution reactions makes it valuable for creating diverse functionalized derivatives.

Applications in Total Synthesis

This compound has been employed in total synthesis strategies for complex natural products. Its unique functional groups facilitate reactions such as cycloadditions and couplings, which are essential for constructing intricate molecular architectures found in natural products .

Materials Science

Non-linear Optical Materials

Recent studies highlight the potential of this compound in materials science, particularly in the development of non-linear optical (NLO) materials. The compound's structural features contribute to its high second-order NLO response, making it suitable for applications in photonic devices and sensors.

Case Studies

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-N’-methyl-2-nitroethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity and affect cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituent groups, which modulate electronic, steric, and solubility properties. Key examples include:

Key Observations :

- Nitro Group: The target compound’s -NO₂ group enhances electrophilicity compared to hydroxylamine (-NHOH) derivatives (e.g., ), making it more reactive in nucleophilic substitutions .

- Dimethoxyethyl Group : The 2,2-dimethoxyethyl chain improves solubility in polar solvents compared to alkyl or aryl analogs (e.g., ). Similar dimethoxyethyl groups in purpurinimides exhibit distinct ¹H NMR signals (δ 3.46–3.47 ppm for OCH₃ protons) .

- Methyl vs.

Spectroscopic Characterization

- ¹H NMR : The dimethoxyethyl group’s protons in the target compound resonate as a singlet near δ 3.4–3.5 ppm, consistent with purpurinimide analogs .

- Nitro Group Impact: The -NO₂ group deshields adjacent protons, shifting signals downfield compared to hydroxy or cyano analogs (e.g., δ 4.5–4.8 ppm for CO–N–CH₂– in purpurinimides ).

Biological Activity

N-(2,2-dimethoxyethyl)-N'-methyl-2-nitroethanimidamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique imidamide structure, which is critical for its biological activity. The presence of the nitro group and the dimethoxyethyl moiety contribute to its chemical reactivity and interaction with biological targets.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors, modulating their activity. This modulation may lead to various therapeutic effects, including anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast carcinoma (MDA-MB-231) and colon cancer cells.

- Cell Proliferation Inhibition : The compound has demonstrated a dose-dependent inhibition of cell proliferation. For example, at concentrations above 3 µM, significant reductions in cell viability were observed, with an IC50 value around 0.6 µM for MDA-MB-231 cells .

- Cell Cycle Arrest : Studies have reported that treatment with this compound induces cell cycle arrest at the G2/M phase in cancer cells. This effect is associated with increased intracellular reactive oxygen species (ROS) levels and subsequent apoptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.6 | Cell cycle arrest at G2/M phase |

| HT-29 | 25 | Induction of apoptosis |

| SW-480 | 25 | Induction of apoptosis |

Antimicrobial Activity

Beyond its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. It has been evaluated for potential use against various microbial strains, indicating a broad spectrum of biological activity.

Case Studies

- Study on MDA-MB-231 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced morphological changes indicative of apoptosis after 48 hours of exposure .

- Colon Cancer Models : In another investigation involving colon cancer models, the compound was shown to increase the proportion of cells in the G2/M phase significantly while decreasing those in the S phase, indicating effective cell cycle modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.